molecular formula C16H10O8 B1631187 4,4'-Di-O-methylellagic acid CAS No. 3374-77-4

4,4'-Di-O-methylellagic acid

Cat. No.: B1631187
CAS No.: 3374-77-4
M. Wt: 330.24 g/mol
InChI Key: UMWZIZVOUZTAPW-UHFFFAOYSA-N
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Description

4,4’-Di-O-methylellagic acid is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts. This compound has garnered attention due to its potent biological activities, particularly its anticancer properties. It is known for its ability to inhibit cancer cell proliferation and induce cell cycle arrest .

Preparation Methods

4,4’-Di-O-methylellagic acid can be synthesized from gallic acid through a series of chemical reactions. The process involves the oxidative coupling of gallic acid with o-chloranil to form ellagic acid, which is then methylated to produce 4,4’-Di-O-methylellagic acid . The detailed steps are as follows:

    Oxidative Coupling: Gallic acid is treated with o-chloranil at low temperatures to form ellagic acid.

    Methylation: Ellagic acid is then methylated using methyl iodide in the presence of a base to yield 4,4’-Di-O-methylellagic acid.

Chemical Reactions Analysis

4,4’-Di-O-methylellagic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Comparison with Similar Compounds

4,4’-Di-O-methylellagic acid is compared with other ellagic acid derivatives such as:

Properties

IUPAC Name

7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWZIZVOUZTAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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